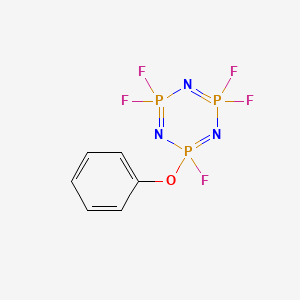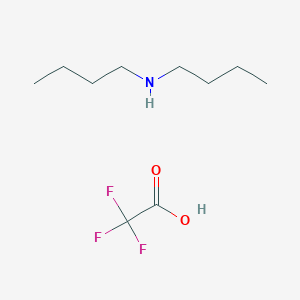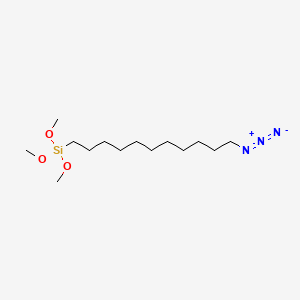
2-Chloro-3,4-difluoroaniline
Overview
Description
2-Chloro-3,4-difluoroaniline is a chemical compound belonging to the aniline family, characterized by the presence of chlorine and fluorine substituents on the phenyl ring. This compound is known for its unique chemical and physical properties, which are influenced by the electron-withdrawing effects of the halogen atoms. It is commonly used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3,4-difluoroaniline typically involves multiple steps, starting from suitably substituted nitrobenzene derivatives. One common method includes:
Nitration Reaction:
Reduction Reaction: Conversion of nitro groups to amino groups.
Diazotization Reaction: Formation of diazonium salts.
Fluorination Reaction: Introduction of fluorine atoms.
Reduction Reaction: Final reduction to obtain the desired aniline derivative
Industrial Production Methods: Industrial production often employs high-pressure hydrolysis and reduction reactions, followed by addition reactions with other reagents. The presence of halogen substituents requires careful control of reaction conditions to avoid side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Utilizes reducing agents such as hydrogen in the presence of palladium catalysts.
Substitution: Often employs nucleophiles like sodium methoxide under controlled conditions
Major Products:
Scientific Research Applications
2-Chloro-3,4-difluoroaniline is widely used in scientific research due to its unique properties:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on bacterial growth and metabolism.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 2-Chloro-3,4-difluoroaniline involves the inhibition of bacterial growth. This is likely due to the disruption of essential biochemical pathways in bacterial cells, leading to cell death. The presence of chlorine and fluorine atoms enhances its reactivity and effectiveness.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-3,4-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKFELITTUIEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693159 | |
| Record name | 2-Chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-48-6 | |
| Record name | 2-Chloro-3,4-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)

![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)
![2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl](/img/structure/B3028790.png)



![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)




